molecular formula C21H18ClN5O4S B2850487 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 946365-94-2

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Numéro de catalogue: B2850487
Numéro CAS: 946365-94-2
Poids moléculaire: 471.92
Clé InChI: WWHMTCKDFCIRLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • 4-Chlorophenyl substitution at the 1-position of the pyrazolo ring.
  • Thioacetamide bridge (-S-CH2-C(=O)-) at the 6-position, linking to an N-(3,4-dimethoxyphenyl) group.
  • 4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine backbone, contributing to hydrogen-bonding interactions and planar geometry.

Synthetic routes likely involve cyclocondensation of pyrimidinone precursors with thiol-containing intermediates, as seen in analogous protocols .

Propriétés

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S/c1-30-16-8-5-13(9-17(16)31-2)24-18(28)11-32-21-25-19-15(20(29)26-21)10-23-27(19)14-6-3-12(22)4-7-14/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHMTCKDFCIRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

Compound Name Core Structure Substituents Key Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-(4-Cl-C6H4), 6-(S-CH2-C(=O)-N-(3,4-(OCH3)2-C6H3)) Dual chloro and dimethoxy groups enhance solubility and target selectivity
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidinone 5-(4-methylbenzyl), 1-(2-ethylacetamide), 2-(2,4-dichlorophenoxy) Dichlorophenoxy group increases lipophilicity; methylbenzyl enhances steric bulk
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide Pyrimidinone 4-methyl, 2-(S-CH2-C(=O)-NH-(4-Cl-C6H4)) Simplified pyrimidinone core; lacks pyrazole ring, reducing planarity
N-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo[3,4-d]pyrimidinone Variable N-aryl substitutions (e.g., 4-methoxyphenyl) Methoxy groups improve metabolic stability; structural flexibility for SAR studies

Structure-Activity Relationships (SAR)

  • Pyrazole-Pyrimidinone Core: Essential for planar geometry and binding to ATP pockets in kinases.
  • Chlorophenyl vs. Methoxyphenyl :
    • Chlorine enhances electron-withdrawing effects, improving binding to hydrophobic pockets.
    • Methoxy groups increase solubility and hydrogen-bonding capacity .
  • Thioacetamide Linker : The sulfur atom may reduce metabolic oxidation compared to oxygen analogs, enhancing stability .

Q & A

Q. What are the common synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 4-chlorobenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide. Key steps include:

  • Thioether formation : Reaction with thioacetamide under reflux in ethanol or DMF .
  • Acylation : Introduction of the N-(3,4-dimethoxyphenyl)acetamide group using triethylamine as a base .
  • Optimization : Temperature control (60–80°C) and catalysts (e.g., DMAP) improve yields to ~60–75% .

Q. What spectroscopic methods are used for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 483.08 for C20_{20}H16_{16}ClN5_5O3_3S) .
  • XRD : Single-crystal X-ray diffraction resolves 3D conformation, critical for docking studies .

Q. How is the compound screened for biological activity in preliminary studies?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC50_{50} values reported in μM ranges) .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., DAPK1, ZIPK) with fluorescence-linked chemoproteomic strategies .
  • Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can synthesis yield and selectivity be improved for scale-up?

  • Reactor design : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., overoxidation of thioether groups) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Catalytic systems : Palladium nanoparticles or ionic liquids for regioselective acylation .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm cytotoxicity mechanisms .
  • Statistical analysis : Apply ANOVA or machine learning to identify confounding factors (e.g., batch-to-batch compound purity) .

Q. What computational strategies predict reactivity and target interactions?

  • DFT calculations : Model transition states for thioether formation and acylation steps .
  • Molecular docking : Simulate binding to kinases (e.g., DAPK1) using PyRx or AutoDock Vina, focusing on hydrogen bonds with the pyrimidine core .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Modular substitutions : Compare analogs with:
Substituent PositionActivity Trend (IC50_{50})Reference
4-Cl (phenyl)IC50_{50} = 2.1 μM (HepG2)
3,4-diOCH3_3 (acetamide)IC50_{50} = 5.8 μM
2-OH (ethyl)Reduced kinase inhibition
  • Pharmacophore mapping : Identify critical moieties (e.g., thioether linker, pyrimidine carbonyl) using Schrödinger Phase .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.